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Compound of Interest

Compound Name: R0O3201195

Cat. No.: B1678687

RO3201195 is a potent and selective, orally bioavailable inhibitor of p38 mitogen-activated
protein (MAP) kinase, an enzyme implicated in inflammatory diseases. Discovered through
high-throughput screening by Hoffmann-La Roche, this small molecule belongs to the 5-amino-
N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone class of compounds. Its development
showcased a structure-guided approach to optimize potency and pharmacokinetic properties,
leading to its selection for Phase | clinical trials. While the detailed results of these trials are not
publicly available, the discovery and preclinical evaluation of RO3201195 provide a valuable
case study in the development of targeted kinase inhibitors.

Discovery and Optimization

R0O3201195 was identified from a novel class of p38 MAP kinase inhibitors discovered via high-
throughput screening.[1][2] The optimization of the initial hits was heavily influenced by X-ray
crystallography. The crystal structure of an early compound in this series bound to
unphosphorylated p38a revealed a crucial hydrogen bond between the exocyclic amine of the
inhibitor and the side chain of threonine 106 in the ATP-binding pocket. This interaction is
believed to be a key determinant of the high selectivity of this chemical class for p38 MAP
kinase.[1][2]

Further structure-activity relationship (SAR) studies focused on improving both potency and
physicochemical properties. A significant breakthrough in the development of this series was
the incorporation of a 2,3-dihydroxypropoxy moiety onto the pyrazole scaffold. This addition
resulted in a compound with excellent drug-like properties, including high oral bioavailability,
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ultimately leading to the identification of RO3201195 (also referred to as compound 63 in the
primary literature) as a clinical candidate.[1][2]

Mechanism of Action

RO3201195 functions as an ATP-competitive inhibitor of p38 MAP kinase, with high selectivity
for the a-isoform. The p38 MAP kinase signaling pathway is a critical regulator of cellular
responses to inflammatory cytokines and environmental stress. Activation of this pathway leads
to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-a)
and interleukin-1f (IL-13). By binding to the ATP-binding site of p38a, RO3201195 prevents the
phosphorylation of downstream substrates, thereby blocking the inflammatory cascade.

Quantitative Data

Detailed quantitative data for RO3201195, including specific IC50 and Ki values from various
assays, as well as comprehensive preclinical pharmacokinetic parameters, are not extensively
available in the public domain. However, the Protein Data Bank (PDB) entry for the crystal
structure of RO3201195 complexed with p38a (PDB ID: 2GFS) indicates a range of IC50
values.[3]

Parameter Value Source

IC50 (p38a) 180 - 700 nM (from 5 assays) [3]

It is important to note that without the specific assay conditions, direct comparison of these
values with other inhibitors is challenging. The primary publication on the discovery of
R0O3201195 describes it as a potent inhibitor but does not provide specific IC50 values.[1][2]

Experimental Protocols

Detailed experimental protocols for the specific assays used in the development of RO3201195
are not publicly available. However, the following are representative, standardized protocols for
key experiments typically used to characterize a p38 MAP kinase inhibitor.

In Vitro p38a Kinase Inhibition Assay (Biochemical
Assay)
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This assay measures the direct inhibitory effect of a compound on the enzymatic activity of

recombinant p38a.

Materials:

Recombinant active human p38a kinase

Biotinylated p38 substrate peptide (e.g., a peptide derived from MEF2A)

ATP

Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgClz, 1 mM DTT, 0.01% Tween-20)
Test compound (RO3201195) dissolved in DMSO

Streptavidin-coated plates

Phospho-specific antibody against the substrate peptide

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Prepare serial dilutions of RO3201195 in assay buffer.
Add the diluted compound or DMSO (vehicle control) to the wells of a microplate.

Add recombinant p38a kinase to the wells and incubate for a pre-determined time (e.g., 15
minutes) at room temperature to allow for compound binding.

Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.
Incubate the reaction for a set time (e.g., 60 minutes) at 30°C.

Stop the reaction by adding EDTA.
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» Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the
biotinylated peptide to bind.

e Wash the plate to remove unbound components.
e Add the phospho-specific primary antibody and incubate.
e Wash the plate and add the HRP-conjugated secondary antibody.

 After a final wash, add the chemiluminescent substrate and measure the signal using a
luminometer.

o Calculate the percent inhibition for each compound concentration and determine the IC50
value by fitting the data to a dose-response curve.

Cell-Based p38 Inhibition Assay (LPS-induced TNF-a
production in THP-1 cells)

This assay measures the ability of a compound to inhibit p38-mediated cytokine production in a
cellular context.

Materials:

e THP-1 human monocytic cell line

e RPMI-1640 medium supplemented with fetal bovine serum (FBS)
e Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

e Lipopolysaccharide (LPS)

¢ Test compound (RO3201195) dissolved in DMSO

e Human TNF-a ELISA kit

Procedure:
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e Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by
treating with PMA for 48-72 hours.

» Replace the medium with fresh serum-free medium and pre-treat the cells with various
concentrations of RO3201195 or DMSO for 1 hour.

o Stimulate the cells with LPS (e.g., 1 pg/mL) for 4-6 hours to induce TNF-a production.
e Collect the cell culture supernatant.

e Quantify the amount of TNF-a in the supernatant using a human TNF-a ELISA kit according
to the manufacturer's instructions.

o Calculate the percent inhibition of TNF-a production for each compound concentration and
determine the IC50 value.

Visualizations
p38 MAP Kinase Signaling Pathway
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Caption: The p38 MAPK signaling cascade and the point of inhibition by RO3201195.

Experimental Workflow for p38 Inhibitor
Characterization

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1678687?utm_src=pdf-body-img
https://www.benchchem.com/product/b1678687?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

High-Throughput Screening

l

Hit Identification

Preclinical Pharmacokinetics
(in vivo)

In Vivo Efficacy Models
(e.g., Arthritis model)

Click to download full resolution via product page

Caption: A generalized workflow for the discovery and development of a p38 MAPK inhibitor.

Conclusion
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R0O3201195 represents a well-characterized example of a selective p38 MAP kinase inhibitor
developed through a rational, structure-guided drug discovery program. While the ultimate
clinical fate of RO3201195 remains undisclosed in the public domain, the published preclinical
work highlights the successful application of medicinal chemistry and structural biology to
generate a potent, selective, and orally bioavailable clinical candidate. The detailed
methodologies and the signaling pathway context provided here offer a valuable resource for
researchers in the field of kinase inhibitor drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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